Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
The synthesis of Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol and 3-bromo-2-oxopyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydroxy derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Benzyl 3-oxopyrrolidine-1-carboxylate: This compound lacks the bromine atom and may have different reactivity and biological activity.
Benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate: The presence of a chlorine atom instead of bromine can lead to different chemical properties and applications.
Benzyl 3-iodo-2-oxopyrrolidine-1-carboxylate: The iodine atom can impart unique reactivity compared to bromine.
Properties
CAS No. |
647013-65-8 |
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Molecular Formula |
C12H12BrNO3 |
Molecular Weight |
298.13 g/mol |
IUPAC Name |
benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H12BrNO3/c13-10-6-7-14(11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
BYYUOWJVCYCHNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1Br)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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